molecular formula C24H15NS B12337654 2-(Dibenzothiophen-4-yl)carbazol

2-(Dibenzothiophen-4-yl)carbazol

Cat. No.: B12337654
M. Wt: 349.4 g/mol
InChI Key: HSLDXPROSDARQL-UHFFFAOYSA-N
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Description

Evolution of Molecular Design Principles for High-Performance Optoelectronic Materials

The design of organic semiconductors has evolved from simple organic molecules to complex, multi-functional architectures. Early materials were often single-component systems, but modern approaches focus on creating molecules with distinct electron-donating and electron-accepting units. This "donor-acceptor" (D-A) concept is a cornerstone of contemporary molecular design, allowing for precise control over the material's electronic and photophysical properties.

Key design principles for high-performance optoelectronic materials include:

High Triplet Energy: Essential for hosting phosphorescent and thermally activated delayed fluorescence (TADF) emitters in OLEDs, preventing energy loss and enhancing efficiency.

Balanced Charge Transport: Efficient injection and transport of both holes and electrons are crucial for optimal device performance and longevity.

High Thermal and Morphological Stability: Materials must withstand the temperatures involved in device fabrication and operation without degrading, ensuring a long operational lifetime. mdpi.com

Good Solubility and Processability: The ability to form high-quality thin films is critical for device manufacturing.

Strategic Significance of Carbazole (B46965) and Dibenzothiophene (B1670422) Moieties in Advanced Organic Semiconductors

The combination of carbazole and dibenzothiophene in a single molecular framework is a deliberate and strategic choice aimed at achieving superior performance in organic electronic devices.

Carbazole is a well-known electron-rich heterocyclic compound. nih.gov Its key attributes include:

Good Hole Transporting Ability: The nitrogen atom in the carbazole ring readily donates its lone pair of electrons, facilitating the movement of positive charge carriers (holes). mdpi.com

High Thermal Stability: The rigid, aromatic structure of carbazole imparts excellent thermal and electrochemical stability. mdpi.comnih.gov

High Photoluminescence Quantum Yield: Many carbazole derivatives are efficient light emitters. mdpi.com

Facile Functionalization: The carbazole scaffold can be easily modified at various positions, allowing for the fine-tuning of its electronic properties. mdpi.comnih.gov

Dibenzothiophene , on the other hand, is an electron-deficient moiety. Its important characteristics for organic electronics are:

Electron-Withdrawing Nature: The sulfur atom in the dibenzothiophene core helps to lower the energy levels of the molecule, facilitating electron injection and transport. rsc.org

High Triplet Energy: Dibenzothiophene-based materials often exhibit high triplet energies, making them excellent host materials for blue phosphorescent and TADF OLEDs. rsc.org

By combining the electron-donating carbazole with the electron-withdrawing dibenzothiophene, a bipolar molecule is created. This bipolarity is highly desirable as it promotes balanced charge transport within the organic semiconductor layer, a critical factor for achieving high device efficiency and stability. rsc.orgrsc.org

Rationale for Investigating 2-(Dibenzothiophen-4-yl)carbazol Derivatives in Contemporary Device Applications

The specific linkage of dibenzothiophene to the C2 position of the carbazole unit in this compound is a targeted design choice. This substitution pattern aims to leverage the inherent properties of both building blocks to create a superior host material for high-efficiency OLEDs. The rationale for investigating this and similar derivatives is rooted in the need to develop materials that can simultaneously meet multiple demanding criteria for modern optoelectronic devices.

Research into carbazole/dibenzothiophene derivatives has shown that systematic variation of the molecular structure, such as the fraction of each moiety and the nature of any linking groups, can have a significant impact on material properties and device performance. rsc.org For instance, derivatives have been synthesized that act as high triplet energy host materials for deep blue phosphorescent OLEDs, achieving high quantum efficiencies. rsc.org Furthermore, modifying the carbazole unit, for example with a cyano group, can enhance electron transport properties and lead to devices with low driving voltages, high quantum efficiencies, and elongated lifetimes. daneshyari.com

The investigation of this compound and its derivatives is therefore a logical step in the ongoing effort to create the next generation of organic semiconductors. The unique electronic and photophysical properties arising from this specific combination of molecular building blocks make it a compelling candidate for applications in high-performance OLEDs and other organic electronic devices. The expectation is that such materials will exhibit a favorable combination of high triplet energy, balanced charge transport, and excellent thermal stability, leading to more efficient and durable devices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H15NS

Molecular Weight

349.4 g/mol

IUPAC Name

2-dibenzothiophen-4-yl-9H-carbazole

InChI

InChI=1S/C24H15NS/c1-3-10-21-17(6-1)18-13-12-15(14-22(18)25-21)16-8-5-9-20-19-7-2-4-11-23(19)26-24(16)20/h1-14,25H

InChI Key

HSLDXPROSDARQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC=CC5=C4SC6=CC=CC=C56

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of 2 Dibenzothiophen 4 Yl Carbazol and Its Functionalized Analogues

Controlled Synthesis of Carbazole-Dibenzothiophene Frameworks

The creation of the core structure of 2-(Dibenzothiophen-4-yl)carbazol hinges on the effective formation of a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond that links the carbazole (B46965) and dibenzothiophene (B1670422) building blocks. Modern organic chemistry offers several powerful cross-coupling reactions to achieve this, each with its own set of advantages regarding reaction efficiency, control over the final structure, and compatibility with various functional groups.

A primary method for constructing the C-C bond between the carbazole and dibenzothiophene rings is the Suzuki-Miyaura cross-coupling reaction. researchgate.netscilit.comnih.govrsc.orgnih.govmdpi.commdpi.com This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, valued for its reliability and versatility. The typical approach involves the reaction of a boronic acid or ester derivative of one of the heterocyclic scaffolds with a halogenated version of the other. For instance, this compound can be synthesized by coupling 4-bromodibenzothiophene (B1267965) with carbazole-2-boronic acid.

The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The choice of solvent and reaction temperature is optimized to ensure high yields and minimize side reactions. A significant advantage of the Suzuki-Miyaura coupling is its tolerance of a wide range of functional groups, which allows for the synthesis of complex, functionalized molecules. nih.gov

The Ullmann condensation offers a direct pathway for forming a C-N bond, thereby connecting the nitrogen atom of the carbazole ring to the dibenzothiophene framework. nih.govacs.orgnih.govacs.orgresearchgate.net This classic copper-catalyzed reaction has been refined over the years to allow for milder reaction conditions and improved efficiency. nih.govacs.orgnih.govacs.orgresearchgate.net In a typical Ullmann C-N coupling, a carbazole is reacted with a halogenated dibenzothiophene in the presence of a copper catalyst and a base.

Modern protocols often utilize a copper(I) salt, such as copper(I) iodide (CuI), along with a promoting ligand. nih.govacs.orgnih.govacs.orgresearchgate.net The use of ligands can significantly enhance the reaction rate and yield. While effective, the Ullmann reaction can sometimes require higher temperatures compared to palladium-catalyzed methods.

The Buchwald-Hartwig amination has become a highly favored method for C-N bond formation due to its mild reaction conditions and broad applicability. wikipedia.orgnih.govnih.govorganic-chemistry.orgyoutube.com This palladium-catalyzed reaction provides a powerful tool for the regioselective functionalization of carbazoles. wikipedia.orgnih.govnih.govorganic-chemistry.orgyoutube.com In the synthesis of this compound, this would involve the coupling of a carbazole with a halogenated dibenzothiophene.

The catalytic system consists of a palladium source, a phosphine (B1218219) ligand, and a base. The choice of the phosphine ligand is critical and can be tailored to the specific substrates to achieve optimal results. The Buchwald-Hartwig amination is known for its high degree of control over which position on the carbazole ring is functionalized. wikipedia.orgnih.govnih.govorganic-chemistry.orgyoutube.com

Precursor Chemical Synthesis and Intermediate Derivatization for this compound

The successful synthesis of the target molecule relies heavily on the preparation of suitable starting materials. For Suzuki-Miyaura coupling, key precursors include halogenated derivatives of one heterocycle and boronic acid or ester derivatives of the other. For example, 2,7-dibromo-9H-carbazole can be synthesized and then functionalized before being used in subsequent coupling reactions. upc.eduresearchgate.net Similarly, dibenzothiophene can be brominated to produce the necessary halogenated precursor.

For C-N coupling reactions, the carbazole nitrogen is often functionalized with an alkyl or aryl group to enhance solubility and control the position of subsequent reactions. This is typically achieved by reacting the carbazole with an appropriate halide in the presence of a base. nih.gov

Precursor TypeExample CompoundSynthetic Route
Halogenated Carbazole2,7-Dibromo-9H-carbazoleBromination of 9H-carbazole
Halogenated Dibenzothiophene4-BromodibenzothiopheneElectrophilic bromination of dibenzothiophene
Boronic Acid PrecursorCarbazole-2-boronic acidLithiation of 2-bromocarbazole followed by reaction with a borate (B1201080) ester
N-Functionalized Carbazole9-Alkyl-carbazoleReaction of carbazole with an alkyl halide and base

Strategies for Regioselective Functionalization of the Carbazole and Dibenzothiophene Scaffolds

Controlling the position of functional groups on both the carbazole and dibenzothiophene rings is crucial for fine-tuning the electronic properties of the resulting molecule. chim.itnih.govmdpi.com For carbazole, functionalization can be directed to various positions (C1, C2, C3, C4, C6, C7, and N9) through different strategies. chim.itmdpi.com Electrophilic aromatic substitution reactions typically functionalize the C3 and C6 positions. chim.it To access other positions, directed metalation or C-H activation strategies are often employed, where a directing group guides the reaction to a specific site. chim.it

Dibenzothiophene can also be functionalized regioselectively. Anionic cyclization of benzyne-tethered aryllithiums has been shown to be an effective method for producing C1-functionalized dibenzothiophenes. acs.orgnih.gov This level of control allows for the systematic study of structure-property relationships in these materials.

Spectroscopic and Diffraction Techniques for Molecular Structure Confirmation

The definitive identification and structural confirmation of this compound and its derivatives are accomplished using a combination of advanced analytical techniques. nih.govnih.govunisa.itrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for elucidating the molecular structure. nih.govunisa.itresearchgate.net The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms and the substitution patterns on the aromatic rings. nih.govunisa.it

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of the synthesized compounds, providing crucial confirmation of their identity. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction analysis offers an unambiguous determination of the three-dimensional molecular structure in the solid state. rsc.orgresearchgate.netresearchgate.net This technique provides precise data on bond lengths, bond angles, and intermolecular packing, which are vital for understanding the material's properties. rsc.orgresearchgate.netresearchgate.net

Spectroscopic Analysis: Techniques like UV-visible absorption and fluorescence spectroscopy are used to characterize the photophysical properties of these compounds, which are directly related to their electronic structure. nih.govunisa.itresearchgate.net

Analytical TechniqueInformation Obtained
¹H and ¹³C NMRAtomic connectivity, substitution patterns
Mass SpectrometryMolecular weight, elemental composition
X-ray Diffraction3D molecular structure, bond lengths, bond angles, packing
UV-Vis/FluorescenceElectronic absorption and emission properties

Electronic Structure and Frontier Molecular Orbital Engineering in 2 Dibenzothiophen 4 Yl Carbazol Systems

Theoretical Frameworks for Electronic Structure Analysis (e.g., Density Functional Theory)

To understand the intricate electronic behavior of molecules like 2-(Dibenzothiophen-4-yl)carbazol, computational chemistry provides indispensable tools. Density Functional Theory (DFT) stands out as a robust and widely used theoretical framework for this purpose. nih.govgrowingscience.com DFT calculations allow for the prediction and analysis of the ground-state electronic structure, molecular orbital energies, and electron density distribution. growingscience.com

By solving the Kohn-Sham equations, DFT can accurately model the geometry and electronic properties of complex organic systems. For D-A molecules, DFT is particularly useful for visualizing the spatial distribution of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.comnankai.edu.cn This analysis is fundamental to understanding charge transfer characteristics and predicting the energy levels that govern device performance. umich.edu Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, enabling the calculation of absorption spectra and the energies of singlet and triplet excitons, which are critical for understanding the photophysical properties of the material.

Analysis of Donor-Acceptor Interactions and Intramolecular Charge Transfer Phenomena

The core of the electronic functionality in this compound lies in the interaction between its constituent parts. The carbazole (B46965) group, with its nitrogen atom's lone pair of electrons, acts as a potent electron donor (D). nankai.edu.cnnih.gov Conversely, the sulfur-containing dibenzothiophene (B1670422) moiety functions as the electron-accepting (A) unit. This D-A structure is designed to promote a significant electronic event upon photoexcitation: Intramolecular Charge Transfer (ICT).

In the ground state, there is minimal charge separation. However, when the molecule absorbs a photon, an electron is promoted from the HOMO to the LUMO. In a well-designed D-A system like this, the HOMO is primarily localized on the electron-donating carbazole unit, while the LUMO is concentrated on the electron-accepting dibenzothiophene moiety. nankai.edu.cnumich.edu This spatial separation of the orbitals means that photoexcitation results in a net movement of electron density from the donor to the acceptor, creating an ICT excited state. This phenomenon is central to the functionality of many advanced organic electronic materials, influencing everything from emission color to the efficiency of charge generation in solar cells.

Delimitation and Modulation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The energy levels of the HOMO and LUMO are critical parameters that dictate a material's charge injection/transport properties and its optical bandgap. In D-A systems, these levels can be systematically tuned. The HOMO energy is largely determined by the electron-donating strength of the donor unit, while the LUMO energy is controlled by the electron-accepting strength of the acceptor. nankai.edu.cnumich.edu

For this compound, the carbazole moiety sets the HOMO level, which corresponds to the energy required to remove an electron (ionization potential). nankai.edu.cn The dibenzothiophene moiety dictates the LUMO level, which relates to the energy released when an electron is added (electron affinity). The energy difference between the HOMO and LUMO levels defines the fundamental electronic bandgap of the material. nankai.edu.cnresearchgate.net

By chemically modifying the donor or acceptor units—for instance, by adding other substituent groups—researchers can precisely modulate these energy levels. This "orbital engineering" allows for the fine-tuning of the material's properties to match the requirements of a specific application, such as aligning energy levels with adjacent layers in an OLED for efficient charge injection.

Table 1: Representative HOMO/LUMO Energy Levels in Carbazole-Based Donor-Acceptor Systems

Compound/SystemHOMO (eV)LUMO (eV)Bandgap (eV)
Carbazole-Benzothiadiazole (1)-5.45-2.033.42
Carbazole-Anthracene (2)-5.47-2.972.50
26CzDBF-6.05-2.663.39
46CzDBF-6.09-2.663.43
28CzDBF-6.09-2.553.54

This table presents data from analogous carbazole-based donor-acceptor systems to illustrate typical energy levels. Data sourced from multiple studies for comparative purposes. nankai.edu.cnmdpi.com

Singlet-Triplet Energy Gap (ΔEST) Fine-Tuning for Efficient Exciton (B1674681) Management

In organic light-emitting materials, excitons (electron-hole pairs) are formed in both singlet (spin-paired) and triplet (spin-unpaired) states. In conventional fluorescent materials, only the singlet excitons (25% of the total) can decay radiatively to produce light, limiting the internal quantum efficiency. However, materials exhibiting Thermally Activated Delayed Fluorescence (TADF) can harvest the non-emissive triplet excitons.

This process is governed by the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST). nih.gov For efficient TADF, the ΔEST must be very small (typically < 0.2 eV). This allows triplet excitons to be converted to emissive singlet excitons via a process called reverse intersystem crossing (RISC).

The D-A architecture of this compound is an ideal platform for minimizing ΔEST. The spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) leads to a small exchange energy between the electron and hole in the excited state, which directly reduces the ΔEST. nih.gov By carefully selecting the donor and acceptor and controlling the degree of overlap between their respective orbitals, the ΔEST can be fine-tuned to promote high TADF efficiency. researchgate.net

Table 2: Singlet (S₁), Triplet (T₁), and ΔEST Values in Carbazole-Dibenzofuran/Dibenzothiophene Host Materials

CompoundS₁ Energy (eV)T₁ Energy (eV)ΔEST (eV)
26CzDBF3.242.960.28
46CzDBF3.252.950.30
28CzDBFNot specified2.98Not specified
ACCz-DPyMNot specifiedNot specified0.04
POxCz-DPyMNot specifiedNot specified0.04

This table showcases singlet-triplet energy gaps in similar host materials, demonstrating the principle of ΔEST tuning in D-A type structures. Data sourced from multiple studies for comparative purposes. mdpi.comresearchgate.net

Excited State Dynamics and Photophysical Performance of 2 Dibenzothiophen 4 Yl Carbazol Derivatives

Spectroscopic Characterization of Optical Absorption and Emission Profiles

The optical properties of 2-(Dibenzothiophen-4-yl)carbazol derivatives are intrinsically linked to their molecular structure. The absorption and emission spectra of these compounds provide valuable insights into their electronic transitions.

Derivatives of carbazole (B46965) and dibenzothiophene (B1670422) typically absorb light in the ultraviolet region. researchgate.net For instance, a carbazole derivative, Cbz(–π–Th)2, which incorporates thiophene (B33073) rings, primarily absorbs in the UV spectrum. researchgate.net Upon excitation, it exhibits a broad blue emission. researchgate.net The specific wavelengths of absorption and emission are influenced by the solvent environment and the nature of the substituents attached to the core structure.

The absorption spectra of carbazole derivatives often feature distinct bands corresponding to π-π* transitions within the aromatic system. For example, in a study of TTM-1TPE-2Cz and TTM-2TPE-2Cz, which incorporate a carbazole unit, absorption peaks between 300 and 400 nm were observed, attributed to the π-π* local transitions of the constituent moieties. nih.gov Furthermore, broad absorption bands at longer wavelengths (550–700 nm) can indicate intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part. nih.gov

The fluorescence emission of these derivatives is a key characteristic for their application in OLEDs. For example, the carbazole-based molecule Cbz(–π–Th)2 displays a deep blue emission with CIE coordinates around (0.18, 0.05). researchgate.net The emission color can be tuned by modifying the molecular structure or the device architecture in which the molecule is used. researchgate.net

Table 1: Spectroscopic Data for Selected Carbazole Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Solvent/State
Cbz(–π–Th)2UV region~426 (blue)Solution
TTM-1TPE-2Cz350, 375, 550-700655 (red)PMMA-doped film
TTM-2TPE-2Cz350, 375, 550-700655 (red)PMMA-doped film

This table presents a selection of spectroscopic data for illustrative carbazole derivatives. The specific values can vary depending on the experimental conditions.

Investigations into Luminescence Quantum Yield and Efficiency Enhancement Strategies

The luminescence quantum yield (QY) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. For carbazole derivatives, high fluorescence quantum yields are highly desirable for bright and efficient OLEDs.

Several strategies have been explored to enhance the luminescence quantum yield of these materials. One approach involves the synthesis of derivatives with rigid structures to minimize non-radiative decay pathways. For instance, a series of fluorescent compounds derived from carbazole exhibited very high fluorescence quantum yields in solution, ranging from 0.88 to 1.00. researchgate.net

Another strategy focuses on dual-state emission, where materials exhibit high luminescence efficiency in both solution and solid states. semanticscholar.org For example, the luminogen 2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thiazole (CZ-BT) showed fluorescence quantum yields of 70% in solution, 38% in an amorphous solid state, and 75% in a crystalline state. semanticscholar.org Theoretical calculations suggest that a small conformational difference between the ground and excited states and a large oscillator strength for the transition back to the ground state contribute to these excellent properties. semanticscholar.org

Furthermore, the introduction of specific substituents can significantly impact the quantum yield. In a study of benzothiazole-difluoroborates, peripheral substitutions led to a wide range of fluorescence quantum yields, from very low to nearly 100%. nih.gov This highlights the complex relationship between molecular structure and emission efficiency. nih.gov

Table 2: Luminescence Quantum Yields of Various Carbazole-Based Materials

MaterialQuantum Yield (Φf)State
Carbazole-derived fluorescent compounds0.88 - 1.00Solution
CZ-BT0.70Solution
CZ-BT0.38Amorphous Solid
CZ-BT0.75Crystalline Solid
CF3/OMe substituted benzothiazole-difluoroborate0.998Not specified

This table provides examples of luminescence quantum yields for different carbazole-based materials, demonstrating the impact of molecular design and physical state on emission efficiency.

Comprehensive Analysis of Triplet Exciton (B1674681) Dynamics and Reverse Inter-System Crossing (RISC) Processes

In OLEDs, both singlet and triplet excitons are generated upon electrical excitation. While singlet excitons can decay radiatively to produce fluorescence, triplet excitons are typically non-emissive. Therefore, harvesting triplet excitons is crucial for achieving high device efficiencies. Thermally activated delayed fluorescence (TADF) is a key mechanism that allows for the conversion of triplet excitons into singlet excitons through a process called reverse intersystem crossing (RISC).

The rate of RISC (kRISC) is a critical factor in the efficiency of TADF. A high kRISC value is desirable to efficiently upconvert triplet excitons. For example, a TADF sensitizer, m4TCzPhBN, was selected for its high kRISC of 10^6 s⁻¹, which enables effective triplet exciton harvesting. nih.gov

The energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a key parameter governing the RISC process. A small ΔEST allows for efficient thermal activation of triplet excitons to the singlet state. In some pICz derivatives, a ΔEST of around 0.26-0.27 eV has been achieved, leading to kRISC values on the order of 10² to 10³ s⁻¹. nih.gov

The dynamics of triplet excitons have been studied in various carbazole-based systems. For instance, in carbazole and its tert-butyl derivative, the T1 triplet state is populated via intersystem crossing (ISC) from the S1 state with a quantum yield of 51–56% and has a lifetime of a few microseconds. mdpi.com

Recent research has also explored enhancing RISC through strong coupling between excitons and photons in a microcavity, forming polaritons. nih.govfigshare.com This approach can potentially reduce the energy barrier for RISC, leading to more efficient triplet harvesting. nih.govfigshare.com

Effects of Molecular Conformation and Intermolecular Interactions on Photophysical Behavior

The three-dimensional arrangement of molecules and their interactions with neighboring molecules play a significant role in determining the photophysical properties of this compound derivatives in the solid state.

Molecular conformation can influence luminescence properties. For example, in a study of carbazolyl phosphorescent molecules, minimal structural changes between the ground and excited states were found to be beneficial for effective luminescence. researchgate.net The twisting of molecular units can affect molecular packing and, consequently, the emission characteristics. researchgate.net

Intermolecular interactions, such as π-π stacking, can also have a profound effect. In some carbazole derivatives, extensive hetero π-π stacking between carbazole and pyridine (B92270) rings was found to be favorable for room-temperature phosphorescence, while cognate π-π stacking was detrimental. researchgate.net

The phenomenon of aggregation-induced emission (AIE) is another important aspect related to intermolecular interactions. In AIE-active materials, emission is enhanced in the aggregated state due to the restriction of intramolecular rotations, which suppresses non-radiative decay pathways. rsc.org The insertion of spacers, such as an ethynylene unit, between chromophores can influence the degree of AIE or lead to aggregation-caused quenching (ACQ), highlighting the subtle interplay of structural factors and intermolecular interactions. rsc.org

Furthermore, the conformation of flexible molecular parts can impact non-radiative decay. In certain donor-acceptor radical systems incorporating a carbazole unit, a flexible TPE moiety was found to enhance non-radiative decay despite its AIE-active nature. nih.gov

Charge Carrier Transport and Device Physics in 2 Dibenzothiophen 4 Yl Carbazol Based Organic Electronic Devices

Evaluation of Bipolar Charge Transport Characteristics and Carrier Balance Optimization

The efficiency of an OLED is fundamentally linked to the balance of holes and electrons injected into and transported through the emissive layer (EML). An ideal host material should facilitate the transport of both charge carriers to ensure a high recombination rate within the EML. The 2-(Dibenzothiophen-4-yl)carbazol molecule is designed to achieve this balance by integrating a carbazole (B46965) donor unit, known for its excellent hole-transporting capabilities, with a dibenzothiophene (B1670422) acceptor unit, which facilitates electron transport. rsc.orgmdpi.com

Optimizing the carrier balance is crucial for high-performance OLEDs. An imbalance in charge carrier mobilities can lead to the accumulation of one type of charge carrier at the interface of the EML and the charge transport layer, resulting in efficiency roll-off at high brightness. The molecular design of this compound aims to mitigate this by providing pathways for both holes and electrons, thereby enhancing the probability of radiative recombination within the emissive layer.

Table 1: Charge Transport Properties of Related Carbazole-Dibenzothiophene Host Materials

Compound NameHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Primary Application
9-(3′-(dibenzo[b,d]thiophen-4-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazole~10⁻⁴~10⁻⁵Blue and Green PhOLEDs rsc.org
2-(12H-benzofuro[3,2-a]carbazol-12-yl)dibenzo[b,d]thiophene 5,5-dioxideData not availableData not availableYellow and Red PhOLEDs researchgate.net

Analysis of Hole and Electron Injection/Transport Barriers at Interfaces

Efficient charge injection from the electrodes to the organic layers is paramount for low-voltage operation and high power efficiency in OLEDs. The energy barriers for hole and electron injection are determined by the difference between the work function of the electrodes and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the organic material, respectively.

Carbazole derivatives are known for their high hole-transport capability and thermal stability. mdpi.com The HOMO level of carbazole-based materials is typically well-aligned with the work function of common anode materials like indium tin oxide (ITO), facilitating efficient hole injection. Conversely, the dibenzothiophene moiety contributes to lowering the LUMO energy level, which can reduce the electron injection barrier from the cathode.

Theoretical and experimental studies on related carbazole-dibenzothiophene compounds provide insights into the energy level alignment. For instance, a study on 9-(3′-(dibenzo[b,d]thiophen-4-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazole reported HOMO and LUMO levels that led to efficient charge injection in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.org While specific values for this compound are not detailed in the available literature, the general strategy of combining these two moieties is to create a material with HOMO and LUMO levels that minimize injection barriers for both charge carriers. The use of charge injection layers, such as a hole injection layer (HIL) and an electron injection layer (EIL), can further reduce these barriers and improve device performance. mdpi.com

Exciton (B1674681) Confinement and Energy Transfer Mechanisms within Emissive Layers

Once holes and electrons are injected into the emissive layer, they form excitons (electron-hole pairs) which can then decay radiatively to produce light. Efficient OLEDs require that these excitons are confined within the EML and that the energy is efficiently transferred from the host material to the dopant (emitter).

Host materials like this compound play a crucial role in this process. They must possess a triplet energy level that is higher than that of the phosphorescent or TADF dopant to ensure efficient Dexter energy transfer. This prevents the back-transfer of energy from the dopant to the host, which would quench the emission. The rigid structure of carbazole and dibenzothiophene contributes to a high triplet energy.

The bipolar nature of this compound also helps in confining the recombination zone within the EML. By balancing the transport of holes and electrons, the region where they meet and form excitons is more likely to be centered within the emissive layer, away from the quenching interfaces with the charge transport layers. This leads to higher internal quantum efficiency. The energy transfer from the host to the guest emitter is a critical step, and for phosphorescent emitters, this typically occurs via a short-range Dexter mechanism, which requires close proximity between the host and guest molecules. aps.orgaps.org

Advanced Device Architecture Design and Fabrication Methodologies for High-Efficiency Organic Light-Emitting Diodes

In devices utilizing this compound or similar bipolar host materials, a typical architecture would consist of:

Anode: Indium Tin Oxide (ITO) on a glass substrate.

Hole Injection Layer (HIL): To facilitate the injection of holes from the anode.

Hole Transport Layer (HTL): To transport holes to the emissive layer.

Emissive Layer (EML): Comprising the this compound host doped with a phosphorescent or TADF emitter.

Electron Transport Layer (ETL): To transport electrons to the emissive layer.

Electron Injection Layer (EIL): To facilitate the injection of electrons from the cathode.

Cathode: A low work function metal like aluminum (Al) or a bilayer of lithium fluoride (B91410) (LiF) and Al.

The use of a bipolar host like this compound can sometimes simplify the device architecture by combining the functions of hole and electron transport within a single layer. However, for state-of-the-art performance, dedicated transport layers are often still employed to fine-tune the charge balance and confine excitons effectively.

Fabrication methodologies for these devices typically involve vacuum thermal evaporation for small molecule-based OLEDs. This technique allows for the precise control of layer thickness and composition. Solution-processing techniques, such as spin-coating or inkjet printing, are also being explored for lower-cost and large-area manufacturing, and materials like this compound with good solubility are advantageous for such methods. mdpi.comnih.gov

Table 2: Performance of OLEDs with Related Carbazole-Based Host Materials

Host MaterialEmitter TypeMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Luminance (cd/m²)
9-(3′-(dibenzo[b,d]thiophen-4-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazoleBlue Phosphorescent17.9--
9-(3′-(dibenzo[b,d]thiophen-4-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazoleGreen Phosphorescent19.4--
(E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrileGreenish-Blue Fluorescent9.520.24104
2-(12H-benzofuro[3,2-a]carbazol-12-yl)dibenzo[b,d]thiophene 5,5-dioxideYellow Phosphorescent16.541.07-

Structure Performance Relationships in 2 Dibenzothiophen 4 Yl Carbazol Based Host Materials

Impact of Molecular Topology and Linker Modifications on Electroluminescence Performance

The spatial arrangement of the donor and acceptor units, as well as the nature of any linking groups, profoundly influences the photophysical properties and, consequently, the electroluminescence (EL) performance of Cz-DBT based hosts. The molecular topology dictates key parameters such as the extent of π-conjugation, molecular packing in the solid state, and charge carrier mobility.

The substitution positions on the constituent moieties play a critical role. For instance, in carbazole-based dimers, linking at the 2,7-positions results in a more linear, extended molecular geometry compared to linking at the 3,6-positions. researchgate.net This linearity facilitates more ordered and dense molecular packing, which enhances intermolecular electronic coupling and promotes more efficient charge carrier hopping. researchgate.net Studies on carbazole-dibenzofuran hosts, a related system, showed that an extended molecular shape achieved through 2,6- or 2,8-substitution is advantageous for π-orbital overlap and facilitates hole transport. mdpi.com Conversely, a more spherical molecular geometry, resulting from 4,6-substitution, can hinder hole transport due to the shorter distance between the carbazole (B46965) units, leading to higher driving voltages in devices. mdpi.com

The introduction of phenyl spacers between the carbazole and dibenzothiophene (B1670422) units is another effective strategy for tuning material properties. A systematic variation of the linking phenyl spacer length and position has been shown to optimize host materials for both phosphorescent and TADF OLEDs. rsc.org For example, a host molecule featuring a single carbazole and a single dibenzothiophene unit connected by a biphenyl (B1667301) linker at the meta position has demonstrated high external quantum efficiencies (EQEs) of 17.9% for blue and 19.4% for green phosphorescent OLEDs. rsc.org The linker helps to spatially separate the Highest Occupied Molecular Orbital (HOMO), localized on the carbazole, from the Lowest Unoccupied Molecular Orbital (LUMO), localized on the dibenzothiophene, which is a key characteristic of this donor-acceptor system. researchgate.net

Topological FeatureExampleImpact on PropertiesResulting Device PerformanceReference
Linear/Extended Geometry2,7-disubstituted carbazoleExtended π-conjugation, ordered molecular packing, enhanced intermolecular coupling.Higher charge carrier mobility (up to 2 orders of magnitude higher than 3,6-substituted isomers). researchgate.net
Spherical/Compact Geometry4,6-disubstituted dibenzofuran-carbazoleHinders hole transport due to steric hindrance and less effective p-orbital overlap between molecules.Higher driving voltages, significantly lower hole mobility (192 times lower than 2,6-substituted isomer). mdpi.com
Linker Modificationmeta-biphenyl linker between Cz and DBTSystematic control over spatial separation of HOMO and LUMO, thermal stability, and photophysical properties.High EQE in blue (17.9%) and green (19.4%) PhOLEDs. rsc.org

Role of Substituent Effects on Carrier Transport and Exciton (B1674681) Recombination Efficiency

Attaching various substituent groups to the core Cz-DBT structure is a powerful method to fine-tune its electronic properties, thereby influencing carrier transport and exciton recombination efficiency. The donor-acceptor nature of the Cz-DBT system means that the frontier molecular orbitals are spatially localized, with the HOMO primarily on the carbazole and the LUMO on the dibenzothiophene. researchgate.net Substituents can alter the energy levels of these orbitals and modulate the charge injection and transport balance within the emissive layer.

For example, introducing methoxy (B1213986) groups to the carbazole moiety can enhance thermal stability and promote efficient molecular packing through hydrogen bonding, leading to effective charge transport. researchgate.net Blocking the most reactive positions of the carbazole unit, such as C3 and C6, with bulky groups like biphenyls, can improve the morphological and electrochemical stability of the host material. rsc.org This strategy, combined with terminating the N-position (C9) with a group like terphenyl, has been shown to result in a good electron-hole balance and low hole injection barrier, contributing to high device efficiency. rsc.org

Substituents also affect the charge-transfer character of the excited states. researchgate.net The electron affinity of the constituent radicals can be modulated via substitution, which in turn affects the C-N bond dissociation energy between the carbazole and dibenzothiophene units. researchgate.net A lower bond dissociation energy in the anionic state can be a pathway for material degradation, so careful selection of substituents is necessary to ensure both high triplet energy and chemical stability. researchgate.net

Substituent/ModificationPositionEffect on PropertiesReference
Biphenyl groupsC3 and C6 of carbazoleBlocks reactive sites, increases morphological and electrochemical stability. rsc.org
Terphenyl groupC9 of carbazoleContributes to good electron-hole balance and low hole injection barrier from the hole transport layer. rsc.org
Methoxy groupsC3 and C6 of carbazoleEnhances hydrogen bonding, leading to better molecular packing and higher thermal stability. researchgate.net
General SubstitutionOn carbazole or dibenzothiopheneModulates electron affinity and C-N bond dissociation energy, impacting chemical stability. researchgate.net

Strategies for Mitigating Efficiency Roll-Off in High Luminance Regimes

Efficiency roll-off, the decrease in quantum efficiency at high current densities and luminance, is a significant challenge in OLED technology. This phenomenon is often attributed to factors like triplet-triplet annihilation (TTA), triplet-polaron annihilation (TPA), and imbalanced charge injection and transport. In Cz-DBT based hosts, molecular design strategies are employed to minimize these detrimental processes.

A key strategy is to ensure a balanced distribution of electrons and holes within the emissive layer. This can be achieved by designing host materials with ambipolar charge transport characteristics or by carefully tuning the energy levels to facilitate balanced injection. The aforementioned strategy of blocking the C3 and C6 positions of carbazole with biphenyl groups and adding a terphenyl group at the C9 position creates a host material with good hole mobility and a low hole injection barrier, leading to an improved electron-hole balance and reduced efficiency roll-off in red phosphorescent OLEDs. rsc.org Devices using this host achieved a high external quantum efficiency of 19.3% with minimal roll-off. rsc.org

Another critical factor is the intrinsic chemical stability of the host material under electrical stress. Degradation of the host material can create quenching sites and disrupt charge transport. The bond dissociation energy (BDE) of the covalent bonds within the host molecule is a key indicator of its stability. researchgate.net For Cz-DBT systems, the C-N bond between the two moieties is particularly important. researchgate.net Designing molecules with high BDE can lead to significantly improved operational lifetimes. For example, in a blue TADF OLED system, a host with a high C-N BDE demonstrated an 88% improvement in operational lifetime at an initial luminance of 200 cd/m². researchgate.net Therefore, designing Cz-DBT derivatives with robust covalent bonds is a crucial strategy for creating stable devices with minimal efficiency roll-off.

Host Material StrategyDevice TypeMax. EQE (%)Performance NoteReference
C3, C6-biphenyl and C9-terphenyl substituted carbazoleRed PhOLED19.3Reduced efficiency roll-off due to good electron-hole balance. rsc.org
Cz-DBT with meta-biphenyl linkerBlue PhOLED17.9High efficiency achieved through optimized topology. rsc.org
Cz-DBT with meta-biphenyl linkerGreen PhOLED19.4High efficiency achieved through optimized topology. rsc.org
Host with high C-N Bond Dissociation EnergyBlue TADF OLED16.288% improvement in operational lifetime, suppressing degradation-related roll-off. researchgate.net

Correlation between Computational Predictions and Experimental Device Outcomes

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in the design and pre-screening of new OLED materials. nih.gov For Cz-DBT based hosts, computational methods provide crucial insights into molecular geometry, electronic structure, and stability, which show a strong correlation with experimentally observed device performance.

DFT calculations can accurately predict the ground-state geometries and the spatial distribution of the HOMO and LUMO levels. For Cz-DBT, calculations confirm the localization of the HOMO on the carbazole and the LUMO on the dibenzothiophene, which is fundamental to its function as a host. researchgate.net Furthermore, computational studies can elucidate the relationship between molecular shape and charge transport properties. For example, calculations of the distance between nitrogen atoms in different carbazole-dibenzofuran isomers predicted that the more compact, spherical shape of the 4,6-isomer would hinder hole transport, a prediction that was confirmed by experimental measurements of hole mobility, which was found to be orders of magnitude lower than in more extended isomers. mdpi.com

Computational chemistry is also vital for assessing the chemical stability of host materials. The C-N bond dissociation energies in different charge states (neutral, anionic, cationic) can be calculated to identify potential degradation pathways. researchgate.net It has been shown that the dissociation energy in the anionic state can be as low as 1.6 eV, which is less than the energy of blue emission, indicating a potential instability. researchgate.net These calculations allow chemists to design modifications, such as adding specific substituents, to strengthen this bond and enhance device lifetime, correlating directly with experimental outcomes of improved stability. researchgate.netresearchgate.net Rotational barriers and conformational analyses, predictable by DFT, also correlate well with experimental NMR data and help to understand the molecule's behavior in the solid state. nih.gov

ParameterComputational MethodPredictionExperimental CorrelationReference
Molecular GeometryDFTCalculated distances between N-atoms in isomers (e.g., 5.560 Å in 46CzDBF vs. 8.184 Å in 28CzDBF).Correlates with hole mobility measurements; the shorter distance in the 4,6-isomer leads to lower mobility. mdpi.com
C-N Bond Dissociation EnergyDFTLow dissociation energies (~1.6 eV) predicted for the C-N bond in the anionic state.Explains potential degradation pathways and guides the design of more stable molecules with longer operational lifetimes. researchgate.net
Frontier Molecular OrbitalsDFTPredicts HOMO localization on carbazole and LUMO on dibenzothiophene.Consistent with the observed donor-acceptor behavior and charge transport properties in devices. researchgate.net
Rotational Energy BarriersDFTCalculated rotational barriers around C-N bonds (e.g., 11.7 to 14.7 kcal/mol).Shows good agreement with experimental rotational barriers measured by dynamic NMR spectroscopy. nih.gov

Molecular Stability and Degradation Pathways of 2 Dibenzothiophen 4 Yl Carbazol in Operational Environments

Thermal Stability Assessments for High-Temperature Processing and Long-Term Device Operation

The thermal stability of organic materials is paramount for both the fabrication process of OLEDs, which often involves thermal evaporation, and the long-term operational stability of the device, where Joule heating can lead to elevated temperatures. Key indicators of thermal stability are the decomposition temperature (Td), the temperature at which the material begins to chemically break down, and the glass transition temperature (Tg), the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state.

For carbazole (B46965) and dibenzothiophene-based host materials, high Td and Tg values are desirable. A high Td ensures that the material can be deposited via vacuum thermal evaporation without degradation, while a high Tg helps to maintain the morphological stability of the amorphous thin films in the OLED stack during operation, preventing crystallization which can lead to device failure.

Compound TypeDecomposition Temperature (Td)Glass Transition Temperature (Tg)Reference
Carbazole/dibenzo[b,d]furan derivativesUp to 400°C> 190°C rsc.org
Triphenylethylene (B188826) carbazole derivativesNot specified126–151°C elsevierpure.com
Novel carbazole-based compounds (7a, 7b)291°C, 307°C (5% weight loss)Not specified (amorphous solids) nih.gov

Chemical Stability and Resistance to Intrinsic Oxidative/Reductive Degradation Pathways

The chemical stability of 2-(Dibenzothiophen-4-yl)carbazole is largely determined by its electronic structure, particularly the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These frontier orbitals dictate the ease with which the molecule can be oxidized (lose an electron) or reduced (gain an electron). In an operating OLED, the host material is subjected to both oxidative stress (in the hole-transporting region) and reductive stress (in the electron-transporting region).

The carbazole moiety is an electron-rich unit, contributing to good hole-transporting properties, while the dibenzothiophene (B1670422) unit is electron-withdrawing. nih.gov This donor-acceptor character influences the HOMO and LUMO levels. The HOMO is typically localized on the electron-donating carbazole, and the LUMO on the electron-withdrawing dibenzothiophene. This spatial separation of the frontier orbitals is a key feature of many high-performance OLED materials.

The degradation of carbazole and dibenzothiophene has been studied, often in the context of bioremediation, revealing that these molecules can be broken down through pathways such as angular dioxygenation and sulfoxidation. nih.govnih.gov In the context of OLEDs, degradation is more likely to occur through electrochemical reactions. The formation of reactive radical ions upon charge injection can lead to irreversible chemical changes and the formation of luminescence quenchers, which diminish device efficiency and lifetime.

The HOMO and LUMO energy levels for carbazole-based materials can be determined using techniques like cyclic voltammetry. mdpi.com For a series of novel benzo[c] nih.govnih.govresearchgate.netthiadiazole comprising homopolymers, HOMO and LUMO energy levels were calculated to be in the range of -5.51 to -5.71 eV and -3.71 to -4.04 eV, respectively. core.ac.uk Theoretical studies on fluorene/carbazole copolymers have also been used to understand their electronic properties. nih.gov

Compound TypeHOMO Energy Level (eV)LUMO Energy Level (eV)Reference
Benzo[c] nih.govnih.govresearchgate.netthiadiazole comprising homopolymers-5.51 to -5.71-3.71 to -4.04 core.ac.uk
Carbazole-derived molecules (general)-5.67 to -6.02Not specified researchgate.net

Mechanistic Studies of Intermolecular and Intramolecular Bond Dissociation Processes

The operational degradation of OLED materials like 2-(Dibenzothiophen-4-yl)carbazole can proceed through the breaking of chemical bonds, either within a single molecule (intramolecular) or between adjacent molecules (intermolecular). A critical area of investigation for carbazole-dibenzothiophene systems is the stability of the covalent bond linking the two moieties.

Computational studies have shown that the bond dissociation energy (BDE) of the C-N bond between carbazole and dibenzothiophene is highly dependent on the charge state of the molecule. In an anionic state (after accepting an electron), the C-N bond can have a dissociation energy as low as ~1.6 eV. This is significant because the energy of excitons in blue OLEDs can be high enough to trigger this bond cleavage, leading to molecular fragmentation. This fragmentation creates reactive radical species that can further react within the device, contributing to a decline in performance.

The degradation can also be influenced by intermolecular interactions. For instance, the formation of aggregates or excimers can create new, lower-energy states that may act as traps for excitons and lead to non-radiative decay or photochemical reactions that degrade the material. The rigid structure of the carbazole and dibenzothiophene units helps to minimize excessive intermolecular interactions that could lead to such degradation pathways.

Rational Design Strategies for Enhancing Operational Lifetime in Organic Light-Emitting Diodes

Improving the operational lifetime of OLEDs based on host materials like 2-(Dibenzothiophen-4-yl)carbazole requires a multi-faceted approach grounded in molecular design. The insights gained from stability and degradation studies inform these strategies.

One key strategy is to increase the bond dissociation energy of the weakest bonds in the molecule, such as the C-N linkage. This can be achieved by modifying the electronic properties of the constituent parts. For example, the addition of electron-withdrawing groups to the dibenzothiophene moiety can increase the BDE of the C-N bond in the anionic state, making it more resistant to cleavage.

Another approach is to enhance the thermal stability of the molecule. Incorporating bulky side groups can increase the glass transition temperature (Tg) by sterically hindering molecular motion and preventing crystallization. A more rigid molecular skeleton also contributes to higher thermal stability. rsc.org

Furthermore, optimizing the HOMO and LUMO energy levels is crucial for balanced charge injection and transport, which can reduce the accumulation of charge carriers and the formation of reactive radical ions. This can be achieved by carefully selecting the donor and acceptor units and their linkage positions. For example, expanding the π-conjugation of the carbazole unit has been shown to enhance OLED lifetime.

Finally, designing molecules with high triplet energy is essential for hosting blue phosphorescent or TADF emitters, as it prevents the back-transfer of energy from the emitter to the host. The inherent properties of carbazole and dibenzothiophene make them suitable building blocks for high-triplet-energy materials. By systematically modifying the structure of 2-(Dibenzothiophen-4-yl)carbazole, for instance by introducing different linking groups or substituents, it is possible to fine-tune its properties to achieve a balance of high efficiency and long operational lifetime in OLEDs. nih.gov

Advanced Applications and Future Research Directions of 2 Dibenzothiophen 4 Yl Carbazol Materials

Optimized Integration into Thermally Activated Delayed Fluorescence (TADF) Systems

The development of high-efficiency OLEDs relies on materials that can effectively harvest both singlet and triplet excitons. whiterose.ac.ukrsc.org Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a key technology for achieving 100% internal quantum efficiency without the need for heavy metals found in phosphorescent emitters. researchgate.net The core principle of TADF involves a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, followed by fluorescence. rsc.orgresearchgate.net

The carbazole (B46965) and dibenzothiophene (B1670422) units in 2-(Dibenzothiophen-4-yl)carbazole derivatives provide a platform for designing efficient TADF host materials. rsc.org The carbazole group acts as a strong electron donor, while the dibenzothiophene group, particularly when oxidized to dibenzothiophene-5,5-dioxide, serves as an electron acceptor. rsc.orgmdpi.com This combination allows for effective separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a crucial factor in minimizing the ΔEST. rsc.org

Research has shown that the strategic placement and steric hindrance between the donor and acceptor units are critical for optimizing TADF properties. For instance, in a study of carbazole-based TADF emitters, introducing steric hindrance between two carbazole segments led to a smaller ΔEST (0.03 eV) compared to a molecule with a single, free-rotating carbazole (0.10 eV). This resulted in a significant improvement in the external quantum efficiency (EQE) of the corresponding OLED, from 14.4% to 20.1%. rsc.org For derivatives of 2-(Dibenzothiophen-4-yl)carbazole, controlling the dihedral angle between the carbazole and dibenzothiophene planes is therefore essential for enabling efficient TADF. whiterose.ac.uk

Recent advancements have also explored the concept of dual TADF from a single carbazole derivative, where multiple charge transfer pathways are engineered within the molecule. nih.govresearchgate.net This approach can lead to broad-spectrum emission and high photoluminescence quantum yields. nih.gov The integration of 2-(Dibenzothiophen-4-yl)carbazole into such complex molecular designs could further enhance the performance of TADF-OLEDs.

Table 1: Performance of OLEDs using Carbazole-based TADF Emitters

EmitterΔEST (eV)Maximum EQE (%)Emission Color
CZ-TTR rsc.org0.1014.4-
DCZ-TTR rsc.org0.0320.1-
BPA-BNC nih.gov-13.1Dual Emission
4BPABNC nih.gov-12.7Dual Emission
i-2CzdOXDMe researchgate.net-11.8Blue
i-2CzdOXD4CF3Ph researchgate.net-12.3Sky-Blue

Strategic Application in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) as Host Materials

In phosphorescent OLEDs (PHOLEDs), a host material is used to disperse a phosphorescent guest emitter, preventing concentration quenching and facilitating efficient energy transfer. ktu.edu Carbazole derivatives are widely used as host materials due to their high triplet energy, good hole-transporting properties, and high thermal stability. rsc.orgktu.edursc.org The 2-(Dibenzothiophen-4-yl)carbazole structure is particularly well-suited for this application.

An ideal host material should possess a triplet energy higher than that of the phosphorescent dopant to ensure efficient energy transfer from the host to the guest. researchgate.net Additionally, balanced charge carrier transport within the host material is crucial for achieving low operating voltages and high efficiencies. researchgate.netmdpi.com The combination of the hole-transporting carbazole and the electron-transporting dibenzothiophene in a single molecule can lead to bipolar charge transport characteristics, which are highly desirable for PHOLED hosts. researchgate.net

A systematic study of carbazole/dibenzothiophene derivatives as host materials for PHOLEDs and TADF-OLEDs revealed that the performance is highly dependent on the molecular structure, specifically the ratio of carbazole to dibenzothiophene units and the length of the phenyl spacer connecting them. rsc.org By optimizing these parameters, high external quantum efficiencies were achieved for both blue (17.9%) and green (19.4%) PHOLEDs using a derivative of 2-(Dibenzothiophen-4-yl)carbazole as the host. rsc.org

Table 2: Performance of PHOLEDs with Carbazole/Dibenzothiophene-based Host Materials

Host MaterialDopantMax. EQE (%)Max. Current Eff. (cd/A)Emission Color
DBT-INFUR researchgate.netYellow Phosphor16.541.07Yellow
CBP (reference) researchgate.netYellow Phosphor10.1527.66Yellow
DBT-INFUR researchgate.netRed Phosphor12.44-Red
CBP (reference) researchgate.netRed Phosphor7.64-Red
9-(3′-(dibenzo[b,d]thiophen-4-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazole rsc.orgBlue Phosphor17.9-Blue
9-(3′-(dibenzo[b,d]thiophen-4-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazole rsc.orgGreen Phosphor19.4-Green

Exploration of Potential in Other Organic Electronic Devices (e.g., Organic Field-Effect Transistors, Organic Photovoltaics)

The favorable electronic properties of 2-(Dibenzothiophen-4-yl)carbazole and its analogues suggest their potential application extends beyond OLEDs to other organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Organic Field-Effect Transistors (OFETs)

Carbazole-based materials have been investigated for use in OFETs due to their good charge-carrier mobility and environmental stability. rsc.orgub.edu The performance of an OFET is largely determined by the molecular ordering and crystallinity of the organic semiconductor layer. researchgate.net Research on a solution-processable OFET based on a carbazole-dihexylquaterthiophene derivative demonstrated that controlling the thin-film morphology through deposition techniques like dip-coating can lead to well-ordered molecular packing and higher hole mobility. scribd.com

Ladder-type molecules incorporating a bisbenzothienocarbazole core, which is structurally related to 2-(Dibenzothiophen-4-yl)carbazole, have shown promising p-type characteristics in OTFTs, with hole mobilities reaching up to 1.1 × 10⁻³ cm² V⁻¹ s⁻¹. mdpi.com The rigid and planar structure of these fused-ring systems can facilitate strong intermolecular π-π stacking, which is beneficial for charge transport. mdpi.com

Organic Photovoltaics (OPVs)

In OPVs, donor-acceptor copolymers are commonly used in the active layer to facilitate charge separation at the donor-acceptor interface. mdpi.com Carbazole derivatives are often employed as the electron-donating component in these polymers. researchgate.net Copolymers incorporating dibenzothiophene-5,5-dioxide as an acceptor unit have also been synthesized and studied for their potential in photonic applications, including solar cells. mdpi.com

The donor-acceptor nature of 2-(Dibenzothiophen-4-yl)carbazole makes it an interesting building block for the synthesis of new polymers for OPVs. By tuning the energy levels of the HOMO and LUMO through chemical modification, it may be possible to design materials with a bandgap that is well-matched to the solar spectrum, thereby enhancing the power conversion efficiency of OPV devices.

Computational Design and High-Throughput Screening for Novel 2-(Dibenzothiophen-4-yl)carbazole Analogues

The development of new materials for organic electronics can be accelerated through the use of computational modeling and high-throughput screening techniques. ta-journal.rueco-vector.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic and optical properties of novel molecules before they are synthesized in the lab. researchgate.netnih.gov

For carbazole-based materials, computational methods have been used to:

Predict Optoelectronic Properties: DFT calculations can be employed to determine the HOMO and LUMO energy levels, the bandgap, and the absorption and emission spectra of new molecular designs. researchgate.netnih.gov This information is critical for assessing a molecule's potential as a host or emitter in OLEDs, or as a donor or acceptor in OPVs.

Study Molecular Conformations: Potential energy surface (PES) analysis can be used to understand the torsional rigidity of molecules, which influences their charge transport properties. nih.gov

In Silico Docking and ADMET Prediction: For applications in biological systems, computational tools like AutoDock Vina can be used to perform docking studies, while platforms like SwissADME and pkCSM can predict drug-likeness and toxicity profiles. nih.gov

High-throughput screening involves the rapid synthesis and testing of large libraries of compounds to identify those with the desired properties. When combined with computational design, this approach can significantly streamline the discovery of new 2-(Dibenzothiophen-4-yl)carbazole analogues with tailored functionalities for specific applications in organic electronics.

Table 3: Common Computational Tools for Carbazole Analogue Design

Computational ToolApplicationReference
Gaussian 09WDFT/TD-DFT calculations for optimized structures and electronic properties nih.gov
AutoDock VinaIn silico docking computations nih.gov
SwissADMEPrediction of drug similarity and ADMET attributes nih.gov
pkCSMToxicity assessment nih.gov

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